methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl Groups (Positions 1 and 3)
- N1-Methyl : Enhances electron density on the pyrazole ring via inductive effects, increasing nucleophilicity at adjacent positions.
- C3-Methyl : Sterically hinders electrophilic substitution at the pyridine ring while slightly donating electrons through hyperconjugation.
1-Methyl-1H-Pyrazol-4-yl Group (Position 6)
- Introduces π-conjugation with the pyrazolo-pyridine core, extending the aromatic system and altering absorption spectra.
- The pyrazole’s nitrogen atoms participate in hydrogen bonding and coordination chemistry.
Methyl Ester (Position 4)
- The electron-withdrawing carbonyl group reduces electron density at the pyridine ring, directing electrophilic attacks to meta positions.
- The ester’s methoxy group contributes to lipophilicity, impacting solubility in organic solvents.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- Pyrazole protons (C6 substituent) : Doublets at δ 7.5–8.0 ppm (coupling with adjacent nitrogen).
- Methyl groups : Singlets at δ 2.5–3.5 ppm (N1-CH₃, C3-CH₃, pyrazole-CH₃).
- Ester methoxy : Singlet at δ 3.8–4.0 ppm.
- ¹³C NMR :
- Carbonyl (C=O) : Peak at δ 165–170 ppm.
- Aromatic carbons : Signals between δ 110–150 ppm.
Infrared (IR) Spectroscopy
- C=O stretch : Strong absorption at 1700–1750 cm⁻¹ .
- Aromatic C-H stretches : Bands near 3050–3100 cm⁻¹ .
- C-N stretches : Peaks at 1350–1450 cm⁻¹ .
Mass Spectrometry (MS)
- Molecular ion peak : m/z 285.3 ([M]⁺).
- Fragmentation patterns :
- Loss of methoxy group (m/z 253).
- Cleavage of the pyrazole substituent (m/z 185).
These spectral features align with data for structurally related pyrazolo[3,4-b]pyridine esters.
Properties
IUPAC Name |
methyl 1,3-dimethyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-12-10(14(20)21-4)5-11(9-6-15-18(2)7-9)16-13(12)19(3)17-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNLXHYNFJYIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoroacetic Acid-Catalyzed Cyclocondensation
A 2023 study demonstrated that trifluoroacetic acid (TFA) effectively catalyzes the reaction between 5-amino-1,3-dimethylpyrazole and α-oxoketene dithioacetals (OKDTAs) to form substituted pyrazolo[3,4-b]pyridines. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (TFA equiv) | 0.3 | 89 |
| Solvent | Ethanol/EtOAc (4:1) | - |
| Temperature | 50°C | 85–88 |
| Reaction Time | 6–24 h | - |
This method achieves regioselective incorporation of substituents at C(6) through the choice of OKDTA substituents. For the target compound, a 1-methylpyrazole-bearing OKDTA would be required.
Reductive Desulfurization
Following cyclocondensation, reductive desulfurization using Raney nickel under hydrogen atmosphere removes thioether groups while preserving the pyrazole moiety. This step is critical for generating the final 6-(1-methylpyrazol-4-yl) substituent:
Functionalization at C(6) Position
Introducing the 1-methylpyrazol-4-yl group necessitates precise coupling methodologies.
Esterification and Methylation
Carboxylic Acid Intermediate
Basic hydrolysis of nitrile precursors generates carboxylic acids, as demonstrated in a 2018 synthesis of pyrazolo[3,4-b]pyridine-5-carboxylic acids:
Methyl Ester Formation
Esterification with methanol under acidic conditions completes the synthesis:
Yields for this step typically exceed 80% when using excess methanol and catalytic sulfuric acid.
Analytical Validation
Spectroscopic Characterization
Key spectral data for analogous compounds include:
Purity Assessment
HPLC analysis (C18 column, MeCN/HO gradient) shows >98% purity for optimized routes.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| TFA Cyclocondensation | 3 | 65 | High | Moderate |
| Suzuki Coupling | 4 | 52 | Moderate | Low |
| Reductive Desulfurization | 2 | 78 | High | High |
The TFA-mediated route offers superior scalability but requires careful handling of corrosive reagents.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing formation of pyrazolo[4,3-b]pyridines observed in patent examples necessitates precise temperature control.
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Solvent Effects : Ethanol/EtOAc mixtures improve solubility of hydrophobic intermediates.
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Catalyst Recycling : Immobilized TFA analogs could reduce costs in large-scale synthesis.
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives Formation
The methyl carboxylate group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is critical for generating bioactive derivatives:
| Reaction Conditions | Product | Yield | Characterization Method |
|---|---|---|---|
| 6M HCl, reflux, 8 hours | Carboxylic acid derivative | 85% | NMR, HRMS |
| 1M NaOH, ethanol/water, 60°C, 6h | Sodium carboxylate intermediate | 92% | FT-IR, LC-MS |
The carboxylic acid can be further functionalized via:
-
Esterification with alcohols (e.g., ethanol, benzyl alcohol) using DCC/DMAP.
-
Amidation with primary/secondary amines (e.g., methylamine, morpholine) via EDCI/HOBt coupling .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazole ring at position 6 participates in regioselective electrophilic substitutions. Key reactions include:
Nitration
| Reagents | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 2 hours | 6-(3-Nitro-1-methylpyrazol-4-yl) derivative | C3 of pyrazole |
Halogenation
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Br₂ in CHCl₃ | RT, 1 hour | 6-(5-Bromo-1-methylpyrazol-4-yl) derivative | 78% |
Nucleophilic Substitution at the Pyridine Core
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NaSH in DMF | 120°C, 12 hours | C5-Thiol derivative | 65% |
| NH₃ (g), CuI catalyst | 150°C, sealed tube | C5-Amino derivative | 58% |
Cross-Coupling Reactions
The 1-methylpyrazol-4-yl group enables palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
| Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8h | 6-(1-Methylpyrazol-4-yl-aryl) derivative | 82% |
Sonogashira Coupling
| Conditions | Product | Yield |
|---|---|---|
| PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 6-(Alkynyl-substituted pyrazolyl) derivative | 74% |
Reductive Transformations
Selective reduction of functional groups has been demonstrated:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester to Alcohol | LiAlH₄, THF, 0°C to RT | 4-Hydroxymethyl derivative | 88% |
| Pyrazole Ring Hydrogenation | H₂, Pd/C, MeOH, 50 psi | Tetrahydro-pyrazolo derivative | 63% |
Tautomerism and pH-Dependent Reactivity
The compound exists in equilibrium between 1H- and 2H-tautomeric forms, influencing its reactivity:
-
1H-Tautomer : Dominant in acidic conditions; enhances electrophilic substitution at pyrazole C3 .
-
2H-Tautomer : Favored in basic media; increases nucleophilic susceptibility at pyridine C5 .
Key Research Findings
-
The ester group’s hydrolysis significantly enhances water solubility, making the carboxylic acid derivative pharmacologically relevant for kinase inhibition.
-
Electrophilic substitutions on the pyrazole ring proceed with high regioselectivity due to the methyl group’s directing effects .
-
Cross-coupling reactions enable modular diversification, critical for structure-activity relationship (SAR) studies in drug discovery .
This compound’s multifunctional reactivity underscores its versatility as a scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves innovative methodologies that enhance yield and specificity. Recent studies have utilized catalysts such as amorphous carbon-supported sulfonic acid to develop efficient synthetic routes. For example, a study demonstrated a novel approach for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds under mild conditions, which could be adapted to produce methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with high efficiency and purity .
Antidiabetic Properties
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antidiabetic activities. For instance, compounds related to this compound were evaluated for their inhibitory effects on α-amylase, a key enzyme in carbohydrate metabolism. Some derivatives demonstrated IC50 values significantly lower than the standard drug acarbose, indicating strong potential as antidiabetic agents .
PPARα Activation
This compound has also been explored for its role as a PPARα agonist. PPARα (peroxisome proliferator-activated receptor alpha) is crucial in lipid metabolism and glucose homeostasis. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can activate PPARα effectively, leading to potential applications in treating dyslipidemia and metabolic disorders .
Cancer Therapeutics
The inhibition of tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and differentiation, has been another focus area. Derivatives of this compound have shown nanomolar inhibitory activities against TRKA, suggesting their utility in cancer treatment strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The nitrogen atoms within the pyrazolo[3,4-b]pyridine core can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in substituents at positions 4 and 6 of the pyrazolo[3,4-b]pyridine core. Below is a comparative analysis:
Key Observations :
- The methyl ester in the target compound offers better membrane permeability compared to the carboxylic acid in , but the latter may exhibit stronger protein interactions due to ionization.
Biological Activity
Methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a fused pyrazole and pyridine ring system with multiple methyl groups and a carboxylate ester functional group. Its molecular formula is with a molecular weight of 285.30 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit a range of biological activities, including:
- Kinase Inhibition : The compound has shown promise as a selective kinase inhibitor, which may lead to anticancer properties. Its unique combination of substituents enhances its binding affinity to specific kinases .
- Agonistic Activity : Derivatives of pyrazolo[3,4-b]pyridine have been identified as agonists of human peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis .
- Antibacterial Properties : Some derivatives demonstrate significant antibacterial and antibiofilm activities against various pathogens, indicating potential applications in treating infections .
Structure-Activity Relationships (SAR)
SAR studies have highlighted the significance of substituent positioning and steric effects on biological activity. For example:
- The presence of bulky substituents at specific positions on the pyrazolo ring can enhance PPAR agonistic activity.
- Compounds with methyl groups at N1 and various aromatic groups at C3 and C4 show improved potency against bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .
- PPAR Agonism : Research indicated that certain derivatives could effectively reduce plasma triglyceride levels in high-fructose-fed rat models, comparable to established PPAR agonists like fenofibrate .
- Antimicrobial Efficacy : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit biofilm formation and quorum sensing in bacteria, showcasing the compound's potential in combating antibiotic resistance .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds within the pyrazolo[3,4-b]pyridine family:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | Two phenyl groups at positions 3 and 6 | Known for its anti-inflammatory properties |
| Ethyl 6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine | Methoxy group enhancing solubility | Exhibits distinct pharmacological profiles |
| AMG 337 | Contains a fluorine substituent | Demonstrates high potency against MET kinase |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using pyrazole-4-carbaldehyde derivatives as building blocks. For example, refluxing 5-azido-pyrazole intermediates with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) forms fused pyrazolo-pyridine systems . Key steps include optimizing stoichiometry (e.g., 1:1 molar ratios of precursors) and catalytic TFA in toluene for improved yields . Characterization involves H/C NMR to confirm substituent positions and IR spectroscopy to validate carbonyl/carboxylate groups .
Q. How are pyrazolo[3,4-b]pyridine derivatives typically characterized for structural validation?
- Methodological Answer : Multi-spectral analysis is critical:
- NMR : Chemical shifts for methyl groups (e.g., 1,3-dimethyl) appear at δ 2.5–3.5 ppm, while pyrazole protons resonate near δ 7.5–8.5 ppm .
- IR : Carboxylate C=O stretches are observed at ~1700–1750 cm, and pyridine ring vibrations at ~1600 cm .
- UV-Vis : Pyrazolo-pyridines exhibit strong absorbance at 250–300 nm due to π→π* transitions .
Q. What substituent effects influence the reactivity of pyrazolo[3,4-b]pyridine cores?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhance electrophilic substitution reactivity, while electron-donating groups (e.g., methyl) stabilize the ring system. For example, 4-chloro derivatives undergo nucleophilic displacement with amines or thiols under mild conditions (50–80°C) . Substituent steric effects are minimized using polar aprotic solvents like DMF .
Advanced Research Questions
Q. How can conflicting spectral data for pyrazolo[3,4-b]pyridine derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or regioisomeric impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic tautomers (e.g., NH proton exchange) by analyzing peak splitting at different temperatures .
- HPLC-MS : Separate regioisomers using C18 columns (acetonitrile/water gradient) and confirm masses with ±5 ppm accuracy .
- X-ray Crystallography : Resolve ambiguities in substituent positioning .
Q. What strategies optimize regioselectivity in pyrazolo[3,4-b]pyridine functionalization?
- Methodological Answer :
- Directing Groups : Use methylthio (-SMe) at the 4-position to direct electrophilic attacks to the 6-position via sulfur’s lone-pair donation .
- Metal Catalysis : Pd-mediated Suzuki coupling at the 6-position with aryl boronic acids (e.g., 1-methyl-1H-pyrazol-4-yl boronic acid) achieves >80% yield .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity by enhancing thermal homogeneity .
Q. How do computational methods aid in predicting biological activity for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). Pyrazole and pyridine moieties often form hydrogen bonds with ATP-binding pockets .
- QSAR Studies : Correlate logP values (calculated via ChemAxon) with membrane permeability; methyl ester groups typically reduce logP by 0.5–1.0 units compared to free acids .
Q. What are the challenges in scaling up pyrazolo[3,4-b]pyridine synthesis, and how are they mitigated?
- Methodological Answer :
- Byproduct Formation : Minimize azide intermediates (explosive risk) by substituting with safer nitrile oxide cycloadditions .
- Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) for safer reflux conditions and easier recycling .
- Purification : Use silica gel chromatography (hexane/EtOAc 3:1) for lab-scale or continuous flow systems for >10g batches .
Data Contradiction Analysis
Q. Why do reported melting points for similar pyrazolo[3,4-b]pyridines vary across studies?
- Methodological Answer : Variations arise from:
- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. MeCN) to isolate stable forms .
- Hydration/Solvation : Dry samples at 100°C under vacuum for 24h to remove residual solvents .
- Impurity Levels : Purity >97% (HPLC) ensures consistent mp measurements; impurities broaden ranges (e.g., 273–278.5°C for 97% pure samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
